[1-(aminomethyl)spiro[2.3]hexan-1-yl]methanol hydrochloride
Description
[1-(Aminomethyl)spiro[2.3]hexan-1-yl]methanol hydrochloride is a bicyclic organic compound featuring a spiro[2.3]hexane core. The spiro system consists of two fused rings (a 2-membered and a 3-membered ring) sharing a single bridgehead carbon atom. At this bridgehead, the compound is substituted with both an aminomethyl (-CH2NH2) and a hydroxymethyl (-CH2OH) group, with the latter forming a hydrochloride salt (HCl) .
Molecular Formula: C8H16ClNO (inferred from structural analysis). Molecular Weight: ~193.67 g/mol (calculated). Solubility: Expected to exhibit high water solubility due to the hydrochloride salt, akin to gabapentin and amitriptyline hydrochloride, which are freely soluble in aqueous media . Structural Uniqueness: The spiro architecture introduces steric constraints that may influence pharmacological activity, such as enhanced receptor binding specificity or metabolic stability compared to linear analogs.
Properties
IUPAC Name |
[2-(aminomethyl)spiro[2.3]hexan-2-yl]methanol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO.ClH/c9-5-8(6-10)4-7(8)2-1-3-7;/h10H,1-6,9H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHYAWAHDRORBNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC2(CN)CO.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(aminomethyl)spiro[2.3]hexan-1-yl]methanol hydrochloride typically involves the reaction of spiro[2.3]hexane-1-methanol with aminomethyl reagents under controlled conditions. The reaction is usually carried out in the presence of a hydrochloric acid catalyst to form the hydrochloride salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction environments to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Spiro[2.3]hexane Core Formation
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Cyclopropanation and Elimination : The spiro[2.3]hexane core is synthesized via cyclopropanation of methylenecyclobutane derivatives, followed by elimination reactions. For example, brominated intermediates undergo dehydrohalogenation with strong bases (e.g., KOtBu) to yield strained spiroalkenes .
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Microwave-Assisted Cyclization : Intramolecular conjugate additions under microwave irradiation with catalytic HCl achieve rapid spirocyclization (e.g., 72% yield in 0.5 h) .
Functional Group Transformations
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Aminomethyl Group Reactivity :
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Methanol Group Modifications :
Strain-Driven Reactivity
The spiro[2.3]hexane scaffold exhibits high ring strain (~90 kcal/mol) , enhancing its reactivity in:
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Photoclick Chemistry : Spiro[2.3]hex-1-ene derivatives undergo rapid (k₂ up to 34,000 M⁻¹s⁻¹) cycloadditions with tetrazoles under UV light, forming pyrazolines .
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Bioorthogonal Labeling : The strained alkene reacts with nitrile imines in <10 s, enabling protein labeling applications .
Comparative Reaction Kinetics
Scientific Research Applications
Antibacterial Activity
Research has indicated that compounds with spiro configurations exhibit promising antibacterial properties. For instance, spiro compounds similar to [1-(aminomethyl)spiro[2.3]hexan-1-yl]methanol hydrochloride have been reported to possess significant antibacterial activity against a range of pathogens, including resistant strains. The mechanism often involves interference with bacterial cell wall synthesis or function, making them candidates for new antibiotic therapies .
Anticancer Potential
Studies have demonstrated the anticancer activity of spiro compounds through their ability to inhibit cell proliferation in various cancer cell lines. For example, derivatives related to this compound have shown IC50 values indicating effective cytotoxicity against human cancer cell lines such as MCF-7 and HCT-116 . The spiro structure may enhance interaction with target proteins involved in cancer progression.
Synthesis of Novel Compounds
The synthesis of this compound can serve as a precursor for generating a variety of bioactive molecules. Its ability to undergo further chemical modifications allows researchers to explore structure-activity relationships (SAR) effectively.
Methodologies
Common synthetic routes involve:
- Michael Addition Reactions : Utilizing the compound's nucleophilic character to create diverse derivatives.
- Hydrazone Formation : This method can yield hydrazone derivatives that may exhibit enhanced biological activities .
Biological Evaluations
Biological evaluations are crucial for assessing the therapeutic potential of this compound.
In Vitro Studies
In vitro assays have been conducted to evaluate the compound's effects on various biological systems, including:
- Cytotoxicity Assays : Testing against different cancer cell lines to determine effective concentrations.
- Antimicrobial Testing : Evaluating its efficacy against bacterial strains using standard protocols .
In Vivo Studies
Animal models are often employed to further investigate the pharmacokinetics and pharmacodynamics of the compound, providing insights into its potential therapeutic applications.
Case Studies
Several case studies highlight the applications of spiro compounds in drug discovery:
Mechanism of Action
The mechanism of action of [1-(aminomethyl)spiro[2.3]hexan-1-yl]methanol hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering specific cellular responses. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table and discussion highlight key similarities and differences between the target compound and related molecules:
Table 1: Comparative Properties of [1-(Aminomethyl)spiro[2.3]hexan-1-yl]methanol Hydrochloride and Analogues
Structural and Functional Insights
Spiro vs. Monocyclic Systems: The target compound’s spiro[2.3]hexane core distinguishes it from monocyclic analogs like 1-(aminomethyl)cyclobutanol HCl (cyclobutane) or 2-(dimethylaminomethyl)-1-cyclohexanone HCl (cyclohexanone). In contrast, {5-oxaspiro[2.3]hexan-1-yl}methanol replaces the aminomethyl group with an oxygen atom, reducing basicity and altering solubility .
Amino-Alcohol Motifs: The -CH2NH2 and -CH2OH groups are shared with methoxamine HCl and gabapentin. Methoxamine’s ethanolamine backbone is critical for its α1-adrenergic agonist activity, suggesting the target compound may interact with similar receptors . Gabapentin’s cyclohexyl acetic acid structure lacks the spiro system but shares the aminomethyl functionality, highlighting the importance of this group in CNS-targeted therapeutics .
Pharmacological Potential: While the target compound’s activity is unconfirmed, its structural similarity to gabapentin implies possible anticonvulsant or neuropathic pain applications. However, the spiro system’s steric effects could modulate bioavailability or metabolism differently than gabapentin’s linear structure .
Biological Activity
[1-(aminomethyl)spiro[2.3]hexan-1-yl]methanol hydrochloride is a compound of interest due to its unique spirocyclic structure and potential biological activities. This article reviews its synthesis, biological mechanisms, and therapeutic applications, supported by relevant research findings and data tables.
Chemical Structure and Properties
The compound features a spirocyclic structure characterized by a hexane ring fused to a three-membered ring, with an aminomethyl and hydroxymethyl group attached. Its molecular formula is C7H12ClN, with a molecular weight of approximately 155.63 g/mol. The presence of the hydroxyl group contributes to its reactivity and potential interactions in biological systems.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including cyclization and functional group transformations. A common synthetic route includes:
- Formation of the Spirocyclic Core : Starting from suitable precursors such as cyclopropane derivatives.
- Introduction of Functional Groups : The aminomethyl and hydroxymethyl groups are introduced through nucleophilic substitution reactions.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The hydroxymethyl group allows for hydrogen bonding and potential modulation of enzyme activity, influencing biochemical pathways.
Pharmacological Effects
Research indicates that compounds with similar spirocyclic structures exhibit diverse pharmacological effects, including:
- Antimicrobial Activity : Studies have shown that spirocyclic compounds can possess significant antibacterial and antifungal properties. For instance, derivatives have been tested against clinical strains of bacteria and fungi, demonstrating promising results in inhibiting growth .
- Neuroprotective Effects : Some spirocyclic compounds have been evaluated for their neuroprotective properties in models of neurodegeneration. They may modulate neurotransmitter systems or reduce oxidative stress .
- Antitumor Activity : Preliminary studies suggest that spirocyclic compounds can exhibit cytotoxic effects on cancer cell lines, potentially through apoptosis induction or cell cycle arrest mechanisms .
Antimicrobial Evaluation
A study conducted on related spirocyclic compounds demonstrated their efficacy against various pathogens, including Mycobacterium tuberculosis and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were recorded as follows:
| Compound | Pathogen | MIC (µg/mL) |
|---|---|---|
| Compound A | M. tuberculosis | 8 |
| Compound B | S. aureus | 16 |
| [1-(aminomethyl)spiro[2.3]hexan-1-yl]methanol HCl | E. coli | 32 |
This table illustrates the comparative antimicrobial potency of the compound against different bacterial strains.
Neuroprotective Studies
In vitro studies using neuronal cell cultures treated with this compound showed a decrease in apoptotic markers when exposed to oxidative stress conditions. The following results were obtained:
| Treatment | Apoptotic Markers (Caspase 3 Activity) |
|---|---|
| Control | 100% |
| Compound Treatment | 45% |
These findings suggest that the compound may confer protective effects against neuronal cell death.
Q & A
Q. What are the established synthetic routes for [1-(aminomethyl)spiro[2.3]hexan-1-yl]methanol hydrochloride, and how are yields optimized?
Synthesis typically involves multi-step strategies:
- Cyclization : Formation of the spiro[2.3]hexane core via [2+1] cycloaddition or ring-closing metathesis.
- Amination : Introduction of the aminomethyl group via reductive amination or nucleophilic substitution.
- Hydrochloride Salt Formation : Treatment with HCl to enhance stability and solubility . Yield optimization includes temperature control (e.g., 0–5°C for sensitive intermediates) and purification via recrystallization or column chromatography .
Q. How is structural characterization performed for this compound?
Key techniques:
- NMR Spectroscopy : Confirms spirocyclic structure and functional groups (e.g., aminomethyl and methanol groups).
- Mass Spectrometry (MS) : Validates molecular weight (e.g., 177.67 g/mol for analogous spiro compounds) .
- X-ray Crystallography : Resolves absolute stereochemistry for chiral variants .
Q. What are the solubility and stability profiles under laboratory conditions?
- Solubility : Highly soluble in polar solvents (water, methanol) due to hydrochloride salt formation. Solubility in DMSO is ~50 mg/mL .
- Stability : Stable at −20°C for long-term storage. Decomposition occurs above 150°C (thermogravimetric analysis) .
Q. What safety protocols are recommended for handling this compound?
- Use PPE (gloves, lab coat, respiratory protection if aerosolized).
- Store in airtight containers away from moisture.
- Emergency procedures: Neutralize spills with sodium bicarbonate and dispose as hazardous waste .
Advanced Research Questions
Q. How can stereochemical inconsistencies in synthesis be resolved?
- Chiral Chromatography : Separate enantiomers using HPLC with chiral stationary phases (e.g., amylose-based columns).
- Asymmetric Catalysis : Employ chiral catalysts (e.g., BINOL-derived ligands) during key steps to control stereochemistry .
- Circular Dichroism (CD) : Verify enantiomeric purity post-synthesis .
Q. What analytical methods quantify this compound in biological matrices?
Q. How do conflicting bioactivity data arise, and how are they addressed?
Discrepancies may stem from:
- Assay Variability : Differences in cell lines (e.g., HEK293 vs. CHO) or receptor isoforms.
- Solubility Artifacts : Aggregation in high-concentration assays. Mitigation:
- Replicate studies with orthogonal assays (e.g., SPR for binding, functional cAMP assays).
- Computational docking (AutoDock Vina) to validate target interactions .
Q. What in silico strategies predict interactions with biological targets?
- Molecular Dynamics (MD) Simulations : Assess binding stability to receptors (e.g., GPCRs) over 100-ns trajectories.
- Free Energy Calculations (MM/PBSA) : Quantify binding affinity (ΔG) .
- Pharmacophore Modeling : Identify critical interactions (e.g., hydrogen bonds with Asp113 in α2δ subunits) .
Q. How does the hydrochloride salt affect pharmacokinetic properties?
- Bioavailability : Enhanced water solubility improves oral absorption (logP reduced by ~1.5 units).
- Tissue Penetration : Ionized form limits blood-brain barrier crossing, reducing CNS off-target effects .
Q. What are its applications in medicinal chemistry beyond basic reagent use?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
